1-butyl-7-(furan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a butyl group, a furyl group, a sulfanyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted trifluoromethyl compounds .
Scientific Research Applications
1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives
Uniqueness: 1-BUTYL-7-(2-FURYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14F3N3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-butyl-7-(furan-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14F3N3O2S/c1-2-3-6-22-13-12(14(23)21-15(22)25)9(16(17,18)19)8-10(20-13)11-5-4-7-24-11/h4-5,7-8H,2-3,6H2,1H3,(H,21,23,25) |
InChI Key |
COQYWGOUDIDEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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